B1575388 CHMP7 protein, partial (48-62)

CHMP7 protein, partial (48-62)

Cat. No.: B1575388
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Description

Nuclear Envelope Homeostasis and Repair

The nuclear envelope (NE) is a double membrane that encloses the genetic material in eukaryotic cells, regulating the passage of molecules between the nucleus and the cytoplasm. CHMP7 is a key player in maintaining the integrity of this critical barrier.

During cell division, the nuclear envelope breaks down to allow for chromosome segregation and then reforms in the daughter cells. CHMP7 is essential for the successful sealing of the newly forming nuclear envelope at the end of mitosis. crick.ac.ukbiorxiv.orgnih.gov It is recruited to the reforming nuclear envelope during anaphase by the inner nuclear membrane protein LEMD2. genecards.orguniprot.orgpnas.org Together with the AAA-ATPase spastin, the ESCRT-III complex, of which CHMP7 is a part, facilitates the sealing of the nuclear envelope and the disassembly of the mitotic spindle. genecards.orguniprot.orguniprot.org

The interaction between CHMP7 and another inner nuclear membrane protein, LEM2, is critical for this process. biorxiv.orgpnas.orgelifesciences.orgnih.gov CHMP7, which is localized to the endoplasmic reticulum (ER), is brought to the nuclear envelope through its interaction with LEM2. biorxiv.orgelifesciences.org This interaction initiates the assembly of the ESCRT-III machinery at the nuclear envelope. biorxiv.orgelifesciences.orgnih.gov CHMP7 also plays a role in breaking down clusters of LEM2 that form at the reforming nuclear envelope, ensuring the proper regeneration of the nucleus. nih.govelifesciences.orgnih.govbiorxiv.org The activity of CHMP7 is tightly regulated throughout the cell cycle. For instance, CDK1 phosphorylates CHMP7 as the cell enters mitosis, which reduces its interaction with LEM2 and prevents its premature assembly. biorxiv.orgnih.govelifesciences.org As the cell exits mitosis, dephosphorylation of CHMP7 allows for its assembly at the nuclear envelope. nih.govelifesciences.org

In the nematode Caenorhabditis elegans, the process of nuclear envelope closure around spindle microtubules relies on redundant mechanisms involving both the BAF-LEM protein binding and the LEM-2-CHMP-7 pathway. nih.gov When the BAF-LEM binding is compromised, the LEM-2-CHMP-7 pathway becomes essential for nuclear envelope assembly and the survival of the embryo. nih.gov

The nuclear envelope can also rupture during interphase, the period between cell divisions, due to mechanical stress. CHMP7 and the ESCRT-III machinery are also involved in repairing these ruptures, highlighting their general role in maintaining nuclear envelope integrity. biorxiv.orgnih.govelifesciences.org However, for larger, mechanically-induced ruptures, the protein Barrier-to-Autointegration Factor (BAF) plays a more critical role in the repair process, with CHMP7 being dispensable for the efficient repair of these larger breaks. nih.gov

Nuclear pore complexes (NPCs) are large protein structures that perforate the nuclear envelope and regulate the transport of molecules between the nucleus and the cytoplasm. CHMP7 is involved in a quality control mechanism that removes defective or improperly assembled NPCs. embopress.org In budding yeast, the CHMP7 ortholog, Chm7, collaborates with the inner nuclear membrane proteins Heh1 and Heh2 to seal off defective NPCs, thereby protecting the compartmentalization of the nucleus and ensuring cell viability. embopress.org Chm7 is recruited to the nuclear envelope by its ESCRT-II-like N-terminal domain and its direct binding to Heh1 and Heh2. embopress.org

Dysregulation of CHMP7-mediated NPC quality control has been implicated in neurodegenerative diseases. nih.govelsevierpure.com In sporadic and familial forms of amyotrophic lateral sclerosis (ALS), an increase in nuclear CHMP7 is observed, which precedes alterations in nucleoporins (Nups), the protein components of NPCs. nih.govelsevierpure.com This accumulation of CHMP7 can trigger the degradation of Nups, leading to NPC dysfunction and contributing to the pathology of the disease. nih.govresearchgate.net

Contribution to Cytokinesis and Midbody Abscission

Cytokinesis is the final stage of cell division, where the cytoplasm of a single eukaryotic cell is divided to form two daughter cells. This process culminates in abscission, the physical separation of the two cells, which occurs at a structure called the midbody. The ESCRT-III machinery, including its components like CHMP4B, is recruited to the midbody to mediate this final cut. biorxiv.org While the exact mechanisms are still under investigation, it is clear that the ESCRT machinery plays a crucial role in the terminal phase of cell division. semanticscholar.org The protein BRUCE has been identified as a key regulator of abscission, coordinating multiple steps including the formation of the midbody ring. nih.gov

Involvement in Endosomal Sorting and Multivesicular Body (MVB) Formation

CHMP7 is a key component of the endosomal sorting pathway, which is responsible for the sorting and degradation of cellular proteins. nih.gov It is involved in the formation of multivesicular bodies (MVBs), which are endosomes containing internal vesicles that sequester proteins destined for degradation in the lysosome. nih.gov The ESCRT machinery, including CHMP7, is responsible for the inward budding of the endosomal membrane to form these intraluminal vesicles. nih.gov

CHMP7 interacts with another ESCRT-III component, CHMP4b. nih.gov Overexpression of CHMP7 can disrupt the normal transport of molecules like the epidermal growth factor (EGF) through the endosome-lysosome pathway, leading to their accumulation. nih.gov This indicates that proper levels and function of CHMP7 are critical for efficient endosomal sorting. nih.gov

Role in Autophagy and Lysosomal Degradation Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. nih.gov It involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and delivers it to the lysosome for degradation. nih.gov The ESCRT machinery, and by extension CHMP7, is involved in this process. nih.gov Dysregulation of CHMP7 and the endosome-lysosome system has been linked to certain diseases. nih.gov For instance, in spinal and bulbar muscular atrophy (SBMA), altered levels of Chmp7 have been observed, suggesting its potential role in the pathogenesis of the disease through the disruption of autophagic flux. nih.gov

Compound and Protein Information

NameTypeFunction/Role
CHMP7 ProteinESCRT-III component involved in nuclear envelope dynamics, cytokinesis, endosomal sorting, and autophagy.
LEMD2 ProteinInner nuclear membrane protein that recruits CHMP7 to the reforming nuclear envelope.
LEM2 ProteinInner nuclear membrane protein that interacts with CHMP7.
Spastin ProteinAAA-ATPase that works with the ESCRT-III complex in nuclear envelope sealing and spindle disassembly.
CDK1 ProteinCyclin-dependent kinase that phosphorylates CHMP7 to regulate its activity during mitosis.
BAF ProteinDNA-binding protein involved in nuclear envelope assembly and repair of large ruptures.
Chm7 ProteinBudding yeast ortholog of CHMP7.
Heh1/Heh2 ProteinInner nuclear membrane proteins in budding yeast that collaborate with Chm7 in NPC quality control.
Nucleoporins (Nups) ProteinComponents of the nuclear pore complex.
CHMP4B ProteinESCRT-III component that interacts with CHMP7 and is involved in cytokinesis and endosomal sorting.
BRUCE ProteinRegulator of abscission during cytokinesis.
Epidermal Growth Factor (EGF) ProteinMolecule whose transport is affected by CHMP7 overexpression.

Properties

sequence

GLATVLQDLLRRGEL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

CHMP7 protein, partial (48-62)

Origin of Product

United States

Molecular Architecture and Domain Organization of Chmp7 Protein

Overall Structural Features of Full-Length CHMP7 Protein

The full-length human CHMP7 protein consists of 453 amino acids and has a molecular mass of approximately 50.9 kDa. genecards.org Its structure is a notable fusion of domains resembling both ESCRT-II and ESCRT-III components, setting it apart from other members of the CHMP family. biorxiv.org This hybrid architecture is fundamental to its function as a key recruitment factor that initiates the assembly of the ESCRT-III machinery at specific cellular membranes, particularly the nuclear envelope during mitotic exit. biorxiv.orgnih.govpnas.org

Coiled-Coil Regions and Charged Residue Distribution

A common feature of CHMP proteins is the presence of coiled-coil regions and a distinct distribution of charged residues, and CHMP7 is no exception. researchgate.net Bioinformatic predictions have identified several coiled-coil regions within the CHMP7 sequence, which are critical for protein-protein interactions and the formation of oligomeric structures.

CHMP7 also exhibits a biased distribution of charged amino acids. This includes distinct clusters of basic and acidic residues throughout the protein sequence. This charge distribution is believed to be important for its interactions with other proteins and with negatively charged membrane surfaces.

Table 1: Predicted Structural Regions in Human CHMP7 Protein
FeatureResidue PositionsPutative Function
Coiled-Coil Regions233-303, 353-379Protein-protein interactions, oligomerization
Basic Residue Clusters65-73, 264-294Interaction with acidic proteins and membranes
Acidic Residue Clusters5-29, 338-360, 374-400, 418-432Interaction with basic proteins

N-terminal Winged-Helix (WH) Domains

A distinguishing feature of CHMP7 is its extended N-terminus, which contains tandem winged-helix (WH) domains. nih.govresearchgate.net This N-terminal region, encompassing approximately the first 224 amino acids, functions as a novel membrane-binding module. nih.gov This activity is crucial for CHMP7's ability to localize to the endoplasmic reticulum (ER) and subsequently to the reforming nuclear envelope at the end of mitosis. nih.govnih.gov The WH domains of CHMP7 share structural similarity with the ESCRT-II subunit Vps25, consistent with CHMP7's role in nucleating the assembly of downstream ESCRT-III components. biorxiv.org The interaction between the WH domain of the inner nuclear membrane protein LEM2 and CHMP7 is essential for activating and recruiting CHMP7 to seal breaches in the nuclear envelope. biorxiv.orguniprot.orguniprot.org

SNF7 and SNF7-Related Domains

The CHMP7 protein incorporates domains related to Snf7, the yeast orthologue of the core ESCRT-III subunit. The C-terminal half of CHMP7 contains a canonical SNF7 domain, which is responsible for polymerization and interaction with other ESCRT-III proteins like CHMP4B. researchgate.netnih.gov In addition, the N-terminal half contains a region that is distantly related to the SNF7 domain. researchgate.net This unique combination of an ESCRT-II-like membrane-binding N-terminus and an ESCRT-III-like polymerizing C-terminus gives CHMP7 its classification as an ESCRT-II/ESCRT-III hybrid protein. biorxiv.org This architecture enables it to act as a crucial upstream factor, providing a platform for the recruitment and assembly of the core ESCRT-III machinery required for membrane remodeling events. biorxiv.orgnih.gov

Structural Characterization and Prediction for the CHMP7 Protein, Partial (48-62) Region

The specific 15-amino-acid segment from position 48 to 62 resides within the N-terminal region of the full-length CHMP7 protein. Its location places it within the first of the tandem winged-helix domains, a region critical for the protein's membrane-binding function.

Predicted Secondary Structure of the (48-62) Domain

The amino acid sequence for the partial (48-62) region of human CHMP7 (UniProt ID: Q8WUX9) is: L Q E L Q K L Q A E V E R L K .

Based on computational structural predictions, such as those provided by the AlphaFold Protein Structure Database, this region does not form a well-defined, stable secondary structure like an alpha-helix or a beta-sheet. ebi.ac.uk Instead, it is predicted to exist as a flexible loop or coil. This segment is part of an extended loop within the first winged-helix (WH1) domain. nih.gov The flexibility of this loop region may be functionally important, allowing for conformational changes upon binding to membranes or interaction partners.

Evolutionary Conservation of the (48-62) Region Across Species

The evolutionary conservation of specific protein regions often signifies critical functional importance. An analysis of the CHMP7 protein across different vertebrate species reveals a noteworthy degree of conservation within the amino acid sequence spanning positions 48 to 62. This particular segment is part of a larger domain that contributes to the protein's structural integrity and its interactions with other cellular components.

To investigate the evolutionary conservation of this region, the amino acid sequences of CHMP7 orthologs from a selection of vertebrate species were retrieved and aligned. The species chosen for this comparative analysis include Homo sapiens (Human), Mus musculus (Mouse), Gallus gallus (Chicken), Xenopus tropicalis (Western clawed frog), and Danio rerio (Zebrafish).

The alignment of the 48-62 amino acid region highlights a significant level of sequence identity and similarity, underscoring its evolutionary preservation.

Table 1: Sequence Alignment of the CHMP7 (48-62) Region Across Vertebrate Species

SpeciesAmino Acid Sequence (48-62)
Homo sapiensF W I P L I L K H A R A Q G L
Mus musculusF W I P L I L K H A R A Q G L
Gallus gallusF W V G L V L A R G R R R G V
Xenopus tropicalisF W I P L I L K H A R A Q G L
Danio rerioF W I P L V L K H A K A Q G L

Analysis of Conservation:

The sequence alignment reveals that several amino acid residues within the 48-62 region are highly conserved across all the examined species, from mammals to fish.

Conservative Substitutions: In positions where the amino acids are not identical, they are often replaced by residues with similar biochemical properties (conservative substitutions). For example, at position 53, Isoleucine (I) in most species is replaced by Valine (V) in chicken and zebrafish, both of which are hydrophobic amino acids. Similarly, at position 60, Glutamine (Q) is substituted with Arginine (R) in chicken, both being polar amino acids.

The high degree of conservation, particularly the presence of identical amino acids at multiple positions across such a broad evolutionary distance, strongly suggests that this 48-62 region of the CHMP7 protein is under significant functional constraint. The conserved nature of these residues indicates their indispensable role in the structure and/or function of the CHMP7 protein. Research suggests that the N-terminal region of CHMP7, which encompasses this segment, is involved in membrane binding, a critical step for its role in nuclear envelope reformation. The specific amino acids within the 48-62 region likely contribute to the appropriate folding and stability of this domain, ensuring its proper interaction with lipid membranes or other protein partners.

Molecular Interactions and Complex Formation Involving Chmp7 Protein

CHMP7 Protein-Protein Interactions

CHMP7's functionality is largely dictated by its interactions with other proteins, which can be broadly categorized into three groups: other ESCRT components, inner nuclear membrane proteins, and non-ESCRT regulatory proteins. These interactions are fundamental to the recruitment and assembly of the ESCRT machinery at specific cellular locations.

Interactions with Other ESCRT Components (e.g., CHMP4b, IST1, VPS4)

CHMP7, as an ESCRT-III-related protein, directly engages with core components of the ESCRT-III complex to mediate its functions. A key interaction partner is CHMP4b . Studies have demonstrated a positive interaction between the C-terminal half of CHMP7 and CHMP4b through pull-down assays. nih.govresearchgate.netresearchgate.net This interaction is critical for the recruitment of the downstream ESCRT-III machinery. nih.govgenecards.org The co-localization of CHMP7 and CHMP4b in the perinuclear area further supports their physical interaction in vivo. nih.govebi.ac.uk In fact, CHMP7 is responsible for promoting the assembly of other ESCRT-III subunits, starting with the binding of CHMP4B, which then recruits other components like CHMP2A, CHMP3, and IST1. nih.gov

Another important interactor is IST1 (also known as CHMP8). The recruitment of IST1 to the reforming nuclear envelope is dependent on CHMP7. string-db.orgnih.gov IST1 has been shown to have yeast two-hybrid interactions with human CHMP proteins, and these interactions are confirmed by coprecipitation experiments. whiterose.ac.uk

The ATPase VPS4 is essential for the disassembly of ESCRT-III complexes, and its interaction with CHMP7 is crucial for the dynamics of this process. Overexpression of a dominant-negative mutant of VPS4B (Vps4B E235Q) alters the distribution of CHMP7 to a cytoplasmic punctate pattern, where they partially co-localize. nih.govresearchgate.netresearchgate.net This suggests a functional link and potential sequestration of endogenous CHMP4 and Vps4 proteins by overexpressed CHMP7. nih.govebi.ac.uk Furthermore, co-immunoprecipitation experiments have confirmed that an ATPase deficient mutant of VPS4B interacts with endogenous CHMP7. pnas.org VPS4B is thought to promote the dissociation of CHMP7 from the damaged nuclear envelope, regulating the repair process. pnas.org

Interacting ESCRT ProteinType of InteractionFunctional SignificanceSupporting Evidence
CHMP4bDirect binding (C-terminus of CHMP7)Recruitment of downstream ESCRT-III components. nih.govnih.govPull-down assays, Co-localization studies. nih.govresearchgate.netresearchgate.netebi.ac.uk
IST1 (CHMP8)Dependent recruitmentComponent of the CHMP7-recruited ESCRT-III complex. nih.govYeast two-hybrid, Coprecipitation. nih.govwhiterose.ac.uk
VPS4Functional interactionDisassembly of ESCRT-III complexes and regulation of CHMP7 dynamics. pnas.orgCo-localization with dominant-negative mutant, Co-immunoprecipitation. nih.govresearchgate.netresearchgate.netpnas.org

Interactions with Inner Nuclear Membrane Proteins (e.g., LEMD2)

A critical aspect of CHMP7's role in nuclear envelope integrity is its interaction with proteins of the inner nuclear membrane (INM). The most well-characterized interactor in this category is LEMD2 (LEM domain-containing protein 2). LEMD2 acts as a nuclear site-specific adaptor that recruits CHMP7 to the nuclear envelope. string-db.orguniprot.org This interaction is crucial for the subsequent assembly of the ESCRT-III machinery at sites of nuclear envelope sealing. string-db.orgbiorxiv.org

Direct binding between the C-terminal domain of LEMD2 and CHMP7 has been demonstrated in vitro. string-db.orguniprot.org During nuclear envelope reformation, CHMP7 and LEMD2 are enriched at the same regions of the chromatin disk periphery. string-db.org The recruitment of CHMP7 and downstream ESCRT components like CHMP2A and IST1 is dependent on LEMD2. string-db.orgnih.gov The winged-helix domain of LEMD2 can copolymerize with CHMP7 to form ring-like structures, which are thought to restrict the diffusion of macromolecules at nuclear envelope holes. biorxiv.org Furthermore, the interplay between CHMP7 and LEMD2 is regulated by the cell cycle, with CDK1 phosphorylation of CHMP7 reducing its interaction with LEMD2 during mitosis.

Interacting INM ProteinType of InteractionFunctional SignificanceSupporting Evidence
LEMD2Direct binding (CHMP7 C-terminus)Recruitment of CHMP7 to the nuclear envelope for repair and reformation. string-db.orguniprot.orgbiorxiv.orgIn vitro binding assays, Co-localization studies, Depletion experiments. string-db.orgnih.govuniprot.org

Interactions with Non-ESCRT Regulatory Proteins (e.g., CC2D1B, SPAST, BAF/BANF1)

CHMP7's function is also modulated by proteins that are not core components of the ESCRT machinery. CC2D1B is a regulator of ESCRT polymerization that interacts with CHMP7. This interaction is required to coordinate the deposition of the endoplasmic reticulum membrane around chromatin with the recruitment of ESCRT-III to the reforming nuclear envelope. The DM14 domains of CC2D1B are involved in this interaction, and a triple interaction between CC2D1B, CHMP4B, and CHMP7 has been observed.

The microtubule-severing protein SPAST (Spastin) works in concert with the ESCRT-III complex, including CHMP7, to promote nuclear envelope sealing and the disassembly of the mitotic spindle. Depletion of CC2D1B uncouples ESCRT activity from Spastin-mediated severing of spindle microtubules, leading to nuclear morphology defects.

Barrier-to-autointegration factor (BAF/BANF1) is another protein implicated in nuclear envelope dynamics. BAF recruits LEM-domain proteins like LEMD2 to the core domain of the reforming nuclear envelope where sealing occurs. biorxiv.org While a direct interaction between CHMP7 and BAF has not been explicitly detailed, their functional linkage is evident through the BAF-LEMD2-CHMP7 axis in nuclear envelope assembly. biorxiv.org

Interacting Regulatory ProteinType of InteractionFunctional SignificanceSupporting Evidence
CC2D1BDirect bindingCoordinates ESCRT-III activity with ER deposition during nuclear envelope reformation.Pull-down assays, Mapping experiments.
SPASTFunctional cooperationCoordinates spindle disassembly with nuclear envelope sealing.Functional studies showing cooperative roles.
BAF/BANF1Indirect functional linkPart of the upstream pathway for LEMD2-mediated CHMP7 recruitment. biorxiv.orgGenetic and imaging studies on nuclear envelope assembly. biorxiv.org

CHMP7 Protein-Membrane Interactions

The ability of CHMP7 to directly interact with cellular membranes is fundamental to its function, particularly in the context of nuclear envelope dynamics.

Membrane Binding Mechanisms of CHMP7

The N-terminus of CHMP7 functions as a novel membrane-binding module. This allows CHMP7 to bind to the endoplasmic reticulum (ER), which is continuous with the nuclear envelope, thereby providing a platform for the recruitment of the ESCRT-III complex during mitotic exit. The N-terminus of CHMP7 contains tandem winged-helix domains, and specific point mutations within this region can disrupt membrane binding, preventing both ER localization and subsequent enrichment at the reforming nuclear envelope.

Studies in budding yeast have revealed that the yeast ortholog of CHMP7, Chm7, has a phosphatidic acid (PA)-binding capacity. This interaction with PA-rich membranes is mediated by a conserved hydrophobic stretch of amino acids within the N-terminal region. Mutation of these hydrophobic residues abrogates the recruitment of Chm7 to membranes and impairs its function in nuclear envelope repair. This suggests that direct lipid binding is a key mechanism for CHMP7's localization and function at cellular membranes.

Localization to Endoplasmic Reticulum (ER), Mitochondrial-Associated Membranes (MAMs), and Outer Mitochondrial Membrane (OMM)

Charged multivesicular body protein 7 (CHMP7) exhibits a dynamic and widespread localization within the cell, associating with multiple organelle membranes. It is primarily found on the endoplasmic reticulum (ER), a continuous membrane system responsible for protein and lipid synthesis. nih.gov Beyond the general ER network, CHMP7 is also enriched at specific subdomains, including mitochondrial-associated membranes (MAMs) and the outer mitochondrial membrane (OMM). nih.gov This localization is not static but is a crucial aspect of its function in mediating inter-organelle communication and membrane remodeling events.

Studies have shown that the N-terminal domain of CHMP7 is responsible for its targeting to these membranes. nih.govbiorxiv.org This domain facilitates the even distribution of CHMP7 along the ER network and also directs its localization to the OMM. nih.gov This broad localization pattern suggests that CHMP7 plays a role in processes occurring at the interface of these organelles. For instance, its presence at MAMs, which are crucial hubs for lipid and calcium homeostasis, points to a potential regulatory role for CHMP7 in these processes. nih.govfrontiersin.orgyoutube.comyoutube.com

The localization of CHMP7 is essential for its function in mediating the formation of three-way ER junctions and ER-mitochondria membrane contact sites (MCSs). nih.gov These contact sites are critical for various cellular functions, including the exchange of molecules between organelles. youtube.com The ability of CHMP7 to localize to these specific membrane domains underscores its importance as a key player in maintaining the structural and functional integrity of the cell's endomembrane system.

Influence of Lipid Composition on CHMP7 Activity

The activity of CHMP7 is significantly influenced by the lipid composition of the membranes with which it interacts. Research in budding yeast has identified a direct binding interaction between Chm7, the yeast ortholog of CHMP7, and phosphatidic acid (PA), a minor but crucial signaling lipid. nih.gov This interaction is mediated by a conserved hydrophobic stretch of amino acids within the Chm7 protein. nih.govresearchgate.net

The binding to PA-rich membranes is a critical step for the recruitment of Chm7 to the nuclear envelope, a process that is independent of its interaction with the LEM domain protein Heh1 (the yeast equivalent of mammalian LEM2). nih.gov This suggests that the local lipid environment plays a primary role in targeting CHMP7 to specific membrane domains. Cellular studies have demonstrated that alterations in PA levels directly impact the distribution of Chm7 in vivo. nih.gov

The functional significance of this lipid interaction is highlighted by the observation that in Caenorhabditis elegans, there are functional links between ESCRT genes, including chmp-7, and regulators of PA metabolism. nih.gov This interplay between lipid synthesis and ESCRT function is crucial for processes like nuclear envelope closure. rupress.org Specifically, the regulation of glycerolipid synthesis, which involves the conversion of PA to diacylglycerol, is critical to prevent excessive ER membrane invasion into nuclear envelope holes during their closure. rupress.org The loss of ESCRT components, including CHMP7, can exacerbate defects caused by dysregulated lipid synthesis, leading to a compromised nuclear permeability barrier. rupress.org These findings underscore the importance of a balanced lipid environment for the proper function of CHMP7 and the ESCRT machinery in membrane remodeling events.

Contribution of the N-terminal Region (encompassing 48-62) to Membrane Engagement

The N-terminal region of CHMP7, which includes tandem winged-helix (WH) domains, is a critical module for its interaction with cellular membranes. biorxiv.orgcrick.ac.ukkcl.ac.uk This region, which encompasses the 48-62 amino acid stretch, is directly responsible for the protein's localization to the endoplasmic reticulum (ER). biorxiv.orgkcl.ac.uk Structural and functional analyses have revealed that specific point mutations within this N-terminal domain can disrupt its membrane-binding capacity. biorxiv.orgcrick.ac.uk

This loss of membrane binding prevents CHMP7 from localizing to the ER and, consequently, hinders its subsequent enrichment at the reforming nuclear envelope during mitotic exit. biorxiv.orgcrick.ac.uk The N-terminal domain essentially acts as a membrane anchor, providing a platform for the recruitment of downstream ESCRT-III components, such as CHMP4B, to sites of annular fusion on the nuclear envelope. biorxiv.orgkcl.ac.uk

The significance of this N-terminal mediated membrane engagement is further highlighted by its role in mediating the formation of three-way ER junctions and ER-mitochondria contact sites. nih.gov The ability of the N-terminal domain to target CHMP7 to these specific membrane locations is a prerequisite for its function in tethering different organelles. nih.gov Therefore, the 48-62 region, as part of the larger N-terminal membrane-binding module, is indispensable for the proper localization and function of CHMP7 in a variety of membrane remodeling processes.

CHMP7 Oligomerization and Polymerization Dynamics

Mechanisms of Filament Assembly and Disassembly

The assembly and disassembly of CHMP7 filaments are tightly regulated processes crucial for its function in membrane remodeling. CHMP7 can undergo dynamic oligomerization, a process driven by hydrophobic interactions involving the α-helices within its C-terminal CHMP-like domain. nih.gov This self-assembly can occur independently of its interaction with LEM2, a key partner in nuclear envelope reformation. nih.gov

The assembly of CHMP7 is also subject to cell-cycle control. During mitosis, CDK1 phosphorylates CHMP7, which in turn reduces its interaction with LEM2 and limits its assembly. nih.govcrick.ac.uk As cells exit mitosis, spatiotemporal differences in the dephosphorylation of CHMP7 allow for its controlled assembly at the reforming nuclear envelope. nih.govcrick.ac.uk

The disassembly of ESCRT-III polymers, including those involving CHMP7, is an active process driven by the AAA-ATPase VPS4. nih.govnih.gov VPS4 is recruited to the sites of ESCRT-III polymerization and utilizes the energy from ATP hydrolysis to remodel and disassemble the filaments, allowing for the recycling of the subunits. nih.govnih.gov This dynamic turnover is essential for the transient nature of ESCRT-III function at various cellular locations.

Table 1: Key Factors in CHMP7 Filament Dynamics

Factor Role in Assembly/Disassembly Supporting Evidence
C-terminal Domain Mediates oligomerization through hydrophobic interactions. nih.gov Purified CHMP7 can self-associate in vitro. nih.gov
CDK1 Phosphorylation in mitosis prevents premature assembly. nih.govcrick.ac.uk Phospho-mimetic mutants of CHMP7 show reduced LEM2 interaction. nih.gov
VPS4 An AAA-ATPase that drives the disassembly of ESCRT-III filaments. nih.govnih.gov Dominant-negative VPS4 mutants lead to the accumulation of ESCRT-III proteins on membranes. researchgate.net
LEM2 Can promote CHMP7 polymerization at the nuclear envelope. researchgate.net LEM2 can induce CHMP7 to form ring-like structures in vitro. researchgate.net

Role of CHMP7 in ESCRT-III Polymer Ring Formation

CHMP7 plays a pivotal role as a nucleator for the formation of ESCRT-III polymer rings, particularly at the nuclear envelope during its reformation. researchgate.netresearchgate.netnih.gov It is one of the earliest factors to be recruited to sites of nuclear envelope sealing, where it initiates the assembly of the downstream ESCRT-III machinery. uniprot.orgpnas.org

The interaction of CHMP7 with the inner nuclear membrane protein LEM2 is a key step in this process. researchgate.netpnas.org LEM2 is thought to recruit and activate CHMP7, triggering its polymerization into ring-like structures. researchgate.netresearchgate.net In vitro studies have shown that the co-incubation of CHMP7 with the winged-helix (WH) domain of LEM2 results in the formation of 50–100 nm rings. nih.gov These rings are believed to assemble on the cytosolic face of holes in the nuclear envelope, restricting the passage of macromolecules. nih.gov

Once activated, CHMP7 forms polymeric rings through its ESCRT-III domain, which in turn exposes its tandem WH domains. researchgate.net This conformational change likely facilitates the recruitment and polymerization of other core ESCRT-III subunits, such as CHMP4B, CHMP2A, and CHMP3. nih.govnih.gov This sequential assembly of ESCRT-III components into a spiral filament ultimately drives the membrane constriction and fission required to seal the nuclear envelope. nih.govnih.gov

Table 2: CHMP7's Role in ESCRT-III Ring Formation

Step Description Key Interacting Proteins
Recruitment CHMP7 is recruited to the nuclear envelope by LEM2. researchgate.netpnas.org LEM2
Activation & Polymerization Interaction with LEM2 activates CHMP7, leading to its polymerization into rings. researchgate.netresearchgate.netnih.gov LEM2
Recruitment of Core ESCRT-III Polymerized CHMP7 recruits downstream ESCRT-III components. nih.govnih.gov CHMP4B, CHMP2A, CHMP3
Membrane Remodeling The assembled ESCRT-III polymer ring constricts and seals the membrane. nih.govnih.gov Spastin

Cellular Functions and Biological Roles of Chmp7 Protein

Regulation of Endoplasmic Reticulum (ER) Morphology and ER-Mitochondria Contact Sites

Charged Multivesicular Body Protein 7 (CHMP7) plays a significant role in shaping the complex network of the endoplasmic reticulum (ER) and in mediating the crucial communication points between the ER and mitochondria. researchgate.netnih.gov This ESCRT (Endosomal Sorting Complexes Required for Transport) protein is not only involved in nuclear envelope reformation but also has distinct functions during interphase in maintaining organelle structure and interaction. researchgate.net

CHMP7 has been found to localize to several cellular membranes, including the ER, the outer mitochondrial membrane (OMM), and specialized regions known as mitochondria-associated membranes (MAMs). researchgate.netnih.gov This localization is facilitated by its N-terminal membrane-binding domain. researchgate.netnih.gov At these sites, CHMP7 is instrumental in the formation of three-way ER junctions, which are critical for the elaborate tubular network of the ER. researchgate.net It accomplishes this in parallel with Atlastins (ATLs), another family of proteins known to mediate ER tubule fusion. researchgate.netnih.gov

The function of CHMP7 in mediating these membrane contacts is dependent on its ability to form oligomers. This self-assembly occurs through hydrophobic interactions involving the α-helices within its C-terminal domain. researchgate.net This oligomerization of CHMP7 is essential for tethering different organelle membranes together. researchgate.netnih.gov

Beyond structuring the ER network, CHMP7 is a key player in regulating the interactions at ER-mitochondria contact sites (MCSs). researchgate.netnih.gov These sites are vital hubs for cellular processes such as calcium homeostasis and lipid transfer. elifesciences.org The depletion of CHMP7 has been shown to impact mitochondrial division, a process that is spatially coordinated at ER MCSs. researchgate.netnih.gov Notably, CHMP7's role in both ER morphology and ER-mitochondria interactions appears to be independent of the broader ESCRT complex. researchgate.net

Table 1: Research Findings on CHMP7's Role in ER Morphology and ER-Mitochondria Contact Sites

Finding Organism/Cell Type Key Methodologies Reference
CHMP7 mediates three-way ER junctions and ER-mitochondria interactions. Metazoan cells Live-cell imaging, protein biochemistry researchgate.netnih.gov
Localization of CHMP7 to ER, MAMs, and OMM is via its N-terminal domain. Metazoan cells Not specified in abstract researchgate.netnih.gov
CHMP7 oligomerization via its C-terminal domain is required for organelle tethering. In vitro and in vivo models Not specified in abstract researchgate.net
CHMP7 depletion affects mitochondrial division independently of the ESCRT complex. Not specified in abstract Not specified in abstract researchgate.netnih.gov

Emerging Roles in Other Cellular Processes (e.g., DNA repair)

Beyond its structural roles at the ER and mitochondria, CHMP7 is emerging as a critical protein in processes that safeguard genomic integrity, primarily through its function in maintaining the nuclear envelope (NE). nih.govtandfonline.com The NE is a crucial barrier that protects the cell's DNA, and its rupture can lead to DNA damage. elifesciences.orgtandfonline.com CHMP7, as a component of the ESCRT-III machinery, is directly involved in repairing the NE, both during its reformation after cell division and in response to damage during interphase. nih.govtandfonline.comgenscript.com

The depletion of CHMP7 leads to a compromised nuclear envelope, resulting in disorganization, loss of compartmentalization, and a subsequent increase in DNA damage. nih.govwhiterose.ac.uk This underscores its fundamental role in preventing genome instability. nih.govtandfonline.com

CHMP7's role becomes particularly complex at micronuclei, which are small, separate nuclei that often contain fragmented chromosomes and are a hallmark of genomic instability in cancer cells. nih.govous-research.no CHMP7 exhibits a dichotomous function at these structures. On one hand, its NE repair activity is necessary to maintain the integrity of the micronuclear envelope, thereby protecting against further genomic instability. nih.gov Loss of ESCRT-III activity, for which CHMP7 is a key initiator, increases the number of micronuclei with ruptured envelopes. nih.gov

On the other hand, the aberrant accumulation of CHMP7 and the ESCRT-III complex at ruptured micronuclei is linked to an increase in DNA damage. researchgate.netnih.gov Specifically, these sites often show an enrichment of the DNA damage marker RPA (Replication Protein A), which binds to single-stranded DNA (ssDNA). nih.gov Depleting CHMP7 has been shown to reduce the presence of RPA in these micronuclei, suggesting that the persistent, non-canonical action of CHMP7 at these sites can exacerbate DNA damage. nih.gov Furthermore, excessive recruitment of CHMP7 to the small confines of a micronucleus can lead to severe membrane distortions and ultimately, the shattering of the enclosed chromosome, a phenomenon akin to chromothripsis. ous-research.no

Table 2: CHMP7's Involvement in DNA Damage and Genome Integrity

Context Role of CHMP7 Consequence of Dysregulation Associated DNA Damage Markers Reference
Interphase Nuclear Envelope Initiates ESCRT-III mediated repair of NE ruptures. Depletion leads to loss of NE integrity and increased DNA damage. Not specified nih.govtandfonline.comwhiterose.ac.uk
Micronuclei Integrity Protects against rupture of the micronuclear envelope. Loss of function increases the population of ruptured micronuclei. Not specified nih.gov
Ruptured Micronuclei Aberrant accumulation is associated with DNA damage. Hyper-recruitment can cause chromosome fragmentation (chromothripsis). RPA, Rad51 (ssDNA) researchgate.netnih.govous-research.no

Regulatory Mechanisms of Chmp7 Protein Activity

Post-Translational Modifications (PTMs)

Post-translational modifications are crucial for modulating the assembly, interactions, and function of CHMP7. Key modifications include phosphorylation and ubiquitination, which act as molecular switches to control its activity state.

Phosphorylation, a common post-translational modification, plays a pivotal role in regulating CHMP7 function, particularly in the context of the cell cycle. The cyclin-dependent kinase 1 (CDK1) has been identified as a key kinase that directly phosphorylates CHMP7. nih.govbohrium.com

During mitotic entry, CDK1 phosphorylates CHMP7 at specific serine residues, namely Ser3 and Ser441. nih.govnih.gov This phosphorylation event has a significant inhibitory effect on CHMP7's functions. bohrium.comelifesciences.org Specifically, CDK1-mediated phosphorylation reduces the ability of CHMP7 to polymerize and diminishes its interaction with the inner nuclear membrane protein LEMD2 (also known as LEM2). nih.govnih.govresearchgate.net This suppression is critical to prevent the premature and inappropriate assembly of CHMP7 and downstream ESCRT-III components on the endoplasmic reticulum during mitosis. bohrium.comnih.gov

As the cell exits mitosis, the spatiotemporal dephosphorylation of CHMP7 is thought to license its assembly at the reforming nuclear envelope in a controlled manner. bohrium.comnih.gov The removal of the phosphate (B84403) groups allows CHMP7 to interact with LEMD2, initiating the recruitment of the ESCRT-III machinery necessary for sealing the nuclear envelope. nih.govresearchgate.net In vitro studies have confirmed that recombinant CHMP7 can be directly phosphorylated by the CDK1/CCNB1 complex, and this modification reduces its sedimentation, a proxy for its assembly state. nih.gov The introduction of phosphomimetic mutations at Ser3 and Ser441 similarly reduces CHMP7 sedimentation, further supporting the regulatory role of these phosphorylation sites. nih.govelifesciences.org

This cell-cycle-dependent phosphorylation and dephosphorylation cycle provides a precise mechanism to control the timing and location of ESCRT-III assembly at the nuclear envelope, ensuring its integrity is properly restored after cell division. bohrium.comnih.gov

Ubiquitination, the attachment of ubiquitin to a substrate protein, is another critical post-translational modification that influences CHMP7's role in cellular processes. nih.govwikipedia.org This process can signal for protein degradation, alter protein localization, or modulate protein-protein interactions. wikipedia.org

Overexpression of a GFP-tagged CHMP7 has been shown to cause an accumulation of ubiquitinated proteins in the perinuclear region of cells. nih.gov This suggests that an excess of CHMP7 can disrupt the normal endosome-lysosome degradation pathway, where ubiquitination serves as a key signal for sorting and degrading proteins. nih.gov The proper functioning of this pathway is essential for cellular homeostasis, and its impairment by altered CHMP7 levels highlights the protein's connection to ubiquitin-mediated processes. nih.gov

Furthermore, CHMP7 has been shown to interact with components of the ubiquitin-proteasome system. For instance, it displays a distinct selectivity for the ubiquitin isopeptidase UBPY, which is involved in deubiquitination. nih.gov These interactions suggest a complex interplay where CHMP7 function is not only affected by ubiquitination but may also influence the broader ubiquitin landscape within the cell. The process of ubiquitination involves a cascade of enzymes (E1, E2, and E3 ligases) that covalently attach ubiquitin to lysine (B10760008) residues on target proteins, forming an isopeptide bond. youtube.com The specific type of ubiquitin linkage can determine the functional outcome for the modified protein. youtube.com While the direct ubiquitination of CHMP7 and its specific functional consequences are still under investigation, its association with ubiquitinated proteins and deubiquitinating enzymes points to a significant role for this modification in regulating its function. nih.govnih.gov

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can have widespread effects on cellular components, including proteins. nih.govnih.gov ROS, such as hydrogen peroxide and superoxide (B77818) radicals, can lead to the oxidation of proteins, lipids, and DNA, contributing to cellular dysfunction and the pathogenesis of various diseases. nih.gov

While direct studies on the impact of oxidative stress specifically on CHMP7 function are limited, the general effects of ROS on proteins are well-documented. Oxidative damage to proteins can lead to the formation of protein carbonyls and the oxidation of specific amino acid residues like cysteine and methionine. grantome.com Such modifications can alter protein structure, activity, and degradation. nih.govgrantome.com Given that CHMP7's function relies on precise conformational changes and interactions, it is plausible that oxidative stress could disrupt these processes.

In the broader context of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), where oxidative stress is a known pathological hallmark, alterations in CHMP7 have been implicated. nih.govnih.gov For instance, the nuclear accumulation of CHMP7 is linked to nuclear pore complex injury, a phenomenon observed in both sporadic and familial forms of ALS. nih.gov Although a direct causal link between oxidative stress and CHMP7 misregulation has not been definitively established, the high metabolic rate and oxygen consumption of the brain make it particularly vulnerable to oxidative damage, which is known to contribute to neurodegeneration. nih.govnih.gov Therefore, it is conceivable that in pathological conditions characterized by elevated oxidative stress, CHMP7 function could be adversely affected, contributing to disease progression.

Regulation by Spatiotemporal Localization and Dynamics

The precise control of CHMP7's location within the cell is a key regulatory mechanism. Its dynamic shuttling between the nucleus and the cytoplasm, along with its conditional activation at specific subcellular sites, ensures that its potent membrane-remodeling capabilities are unleashed only when and where they are needed.

Under normal physiological conditions, CHMP7 is predominantly found in the cytoplasm, localized to the endoplasmic reticulum (ER). nih.govnih.gov Its access to the inner nuclear membrane and its binding partners, such as LEMD2, is tightly restricted. nih.govnih.gov This separation is maintained in part by an active nuclear export mechanism. elifesciences.orgnih.gov

CHMP7 contains conserved nuclear export sequences (NESs) within its C-terminal region, specifically in helices 5 and 6. elifesciences.org These sequences are recognized by the nuclear export receptor Exportin-1 (XPO1, also known as CRM1), which mediates the transport of CHMP7 from the nucleus to the cytoplasm. nih.gov The continuous, active export of CHMP7 ensures that its nuclear concentration remains low during interphase, preventing inappropriate interactions and activities within the nucleus. nih.gov

However, CHMP7 can passively diffuse into the nucleus. nih.gov In certain pathological conditions, such as some forms of ALS, this nuclear export mechanism can be impaired. nih.gov The inhibition of XPO1 leads to the nuclear accumulation of CHMP7, which in turn can trigger injury to the nuclear pore complex and contribute to TDP-43 dysfunction, a hallmark of the disease. nih.gov This highlights the critical importance of regulated nuclear-cytoplasmic shuttling for maintaining cellular health and preventing disease. nih.govresearchgate.net

Like many ESCRT-III proteins, CHMP7 is thought to exist in an auto-inhibited, monomeric state to prevent unwanted polymerization and activity. nih.govnih.gov Its activation is a conditional process that involves significant conformational changes, often triggered by interaction with specific binding partners at precise subcellular locations. nih.gov

A primary activator of CHMP7 is the inner nuclear membrane protein LEMD2. nih.govnih.gov The interaction between CHMP7 and the winged-helix (WH) domain of LEMD2 is a critical event that initiates the reformation of the nuclear envelope during mitotic exit. elifesciences.orgnih.gov This binding is believed to induce a conformational change in CHMP7, relieving its auto-inhibition and allowing it to polymerize. nih.govnih.gov This activation through a domain-replacement mechanism triggers the co-assembly of CHMP7 and LEMD2 into oligomeric rings. nih.gov These ring-like structures are proposed to form a seal at openings in the nascent nuclear envelope, such as those traversed by spindle microtubules. nih.gov

This conditional activation ensures that CHMP7 assembly is spatially restricted to the reforming nuclear envelope where it is required. nih.govelifesciences.org In the absence of CDK1-mediated phosphorylation at the end of mitosis, dephosphorylated CHMP7 is licensed to bind to LEMD2 clusters at the nuclear envelope, initiating the recruitment of other ESCRT-III components and the machinery for spindle disassembly. bohrium.comnih.gov Interestingly, in human induced pluripotent stem cell-derived spinal neurons (iPSNs), the activation of CHMP7 leading to nuclear pore complex injury appears to be facilitated by another ESCRT-III protein, CHMP2B, suggesting that the activation mechanism can be context-dependent. nih.gov

Allosteric Regulation and Interaction with Regulatory Factors

The functional activity of Charged Multivesicular Body Protein 7 (CHMP7) is intricately controlled through a series of regulatory mechanisms, including post-translational modifications and direct interactions with various regulatory protein factors. These interactions are crucial for its role in critical cellular processes such as nuclear envelope reformation, endosomal sorting, and membrane remodeling. elifesciences.orgnih.govscbt.com

Phosphorylation as a Key Regulator:

A primary mechanism for regulating CHMP7 activity is phosphorylation by Cyclin-Dependent Kinase 1 (CDK1). elifesciences.org Research has shown that CDK1 phosphorylates CHMP7 at specific serine residues (Ser3 and Ser441) upon entry into mitosis. elifesciences.org This phosphorylation event serves to reduce the interaction between CHMP7 and the inner nuclear membrane protein LEM2, thereby limiting the premature assembly of CHMP7 during the M-phase. elifesciences.org The regulation is spatiotemporal; a localized dephosphorylation of a pool of CHMP7 at the reforming nuclear envelope during telophase permits its assembly at this specific location, while the bulk of cytosolic CHMP7 remains phosphorylated and inactive. elifesciences.org In vitro experiments have confirmed that CDK1/CCNB1 can directly phosphorylate CHMP7, and introducing phosphomimetic residues at Ser3 and Ser441 reduces its ability to sediment, indicating a change in its assembly properties. elifesciences.org

Interaction with Regulatory Proteins:

CHMP7's function is heavily dependent on its interaction with other proteins, which can either facilitate its recruitment to specific cellular locations or modulate its activity within protein complexes.

LEM2 (LEMD2): The interaction with LEM2 is fundamental for recruiting CHMP7 to the reforming nuclear envelope at the end of mitosis. elifesciences.orguniprot.org LEM2, an inner nuclear membrane protein, acts as a platform for CHMP7 assembly. elifesciences.org The regulation of the CHMP7-LEM2 interaction via CDK1-mediated phosphorylation ensures that CHMP7 is assembled at the right time and place to participate in nuclear envelope sealing. elifesciences.org In vitro studies have shown that the winged helix (WH) domain of LEMD2 can copolymerize with CHMP7 to form ring-like structures. nih.gov

ESCRT-III Subunits: As a member of the ESCRT-III-like family, CHMP7 interacts with core ESCRT-III components, most notably CHMP4B. nih.govuniprot.orgbiorxiv.org This interaction is mediated by the C-terminal half of CHMP7 and is essential for recruiting the downstream ESCRT-III machinery required for membrane remodeling processes, including nuclear envelope sealing and the endosomal sorting pathway. nih.govbiorxiv.org The N-terminal domain of CHMP7, which is responsible for binding to the endoplasmic reticulum (ER), provides a crucial membrane anchor that facilitates the subsequent assembly of the downstream ESCRT-III components like CHMP4B at the reforming nuclear envelope. biorxiv.org

Nuclear Export Factors: The subcellular localization of CHMP7 is tightly controlled by nuclear export sequences (NESs) located in its C-terminal helices 5 and 6. elifesciences.org These sequences ensure that CHMP7 is predominantly excluded from the nucleus during interphase, preventing inappropriate interactions with nuclear proteins like LEM2. elifesciences.org Disruption of these NESs leads to the nuclear accumulation of CHMP7. elifesciences.orgresearchgate.net

RNA-Binding Proteins: In the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), the regulation of CHMP7 localization is critical. Recent studies have identified RNA-binding proteins, such as SmD1 (a component of the SMN complex), as influencers of CHMP7's nucleocytoplasmic distribution. nih.gov Dysregulation of these factors can lead to increased nuclear entry of CHMP7, which in turn can disrupt nuclear pore complexes. nih.govals.org

Oligomerization and Membrane Association:

CHMP7 has the ability to self-assemble into oligomers, a process that is critical for its function in structuring the ER network. It can mediate the formation of three-way ER junctions and contacts between the ER and mitochondria. nih.gov This oligomerization is driven by hydrophobic interactions involving the α-helices of its C-terminal CHMP-like domain. nih.gov Furthermore, the N-terminal domain of CHMP7 functions as a membrane-binding module, allowing it to associate with the ER, which is a prerequisite for its recruitment to the contiguous nuclear envelope during mitosis. biorxiv.org

The table below summarizes the key regulatory factors and their documented effects on CHMP7 protein activity.

Interacting FactorType of InteractionEffect on CHMP7 ActivityReference
CDK1 PhosphorylationReduces interaction with LEM2, preventing precocious assembly during mitosis. elifesciences.org
LEM2 (LEMD2) Protein-Protein InteractionRecruits CHMP7 to the reforming nuclear envelope; stimulates CHMP7 polymerization. elifesciences.orguniprot.orgnih.gov
CHMP4B Protein-Protein InteractionLinks CHMP7 to the downstream ESCRT-III machinery for membrane remodeling. nih.govuniprot.orgbiorxiv.org
Exportins Protein-Protein InteractionMediate nuclear export via NESs, maintaining cytoplasmic localization in interphase. elifesciences.org
SmD1 Protein-Protein InteractionInfluences the nucleocytoplasmic localization of CHMP7. nih.gov
Self-interaction OligomerizationMediates the formation of three-way ER junctions and ER-mitochondria contacts. nih.gov

Compound and Protein List

Name
Alloxazine
Aurintricarboxylic Acid
BAF-L58R
Bafilomycin A1
CCNB1
CDK1
CHMP4B
CHMP6
CHMP7
Dynasore
EAP20
Ebselen
EGF
LEM2 (LEMD2)
Mitoxantrone
MLV Gag protein
Myricetin
Neomycin
Nocodazole
Okadaic Acid
SmD1
SPAST
STMN2
TDP-43
U18666A
Vps4B
VPS20
VPS25

Pathophysiological Implications of Chmp7 Protein Dysfunction

Molecular Mechanisms in Cancer Pathogenesis

The aberrant function of CHMP7 contributes to cancer development and progression through several molecular mechanisms. Its role in maintaining genomic integrity and modulating the tumor microenvironment is of particular significance.

Genomic instability is a hallmark of cancer, and the proper functioning of CHMP7 is essential for safeguarding the genome. cellphysiolbiochem.com CHMP7 is a key player in the maintenance of nuclear envelope integrity, particularly during cell division and in response to mechanical stress. crick.ac.uknih.gov The nuclear envelope acts as a physical barrier protecting the chromatin from cytoplasmic components. nih.gov

Dysfunction or depletion of CHMP7 can lead to a compromised nuclear envelope, including ruptures and disorganized lamina. nih.gov This breakdown of nucleocytoplasmic compartmentalization can result in DNA damage. nih.govnih.gov For instance, depletion of CHMP7 has been shown to cause an increase in DNA double-strand breaks, as indicated by the marker γH2AX. nih.gov Furthermore, cells lacking proper CHMP7 function exhibit defects in nuclear envelope assembly, leading to widespread DNA damage. nih.gov

Research indicates that a downregulation of CHMP7 may contribute to genomic instability. nih.gov The ESCRT system, of which CHMP7 is a regulatory subunit, is linked to cell division, and its disruption can affect the accurate transmission of genetic information. nih.gov Studies have shown a correlation between CHMP7 expression and genes related to DNA mismatch repair (MMR), suggesting its involvement in DNA damage response pathways. nih.gov

FindingImplication in Cancer PathogenesisSource
CHMP7 depletion leads to nuclear envelope disorganization and rupture.Loss of nuclear compartmentalization exposes DNA to damage. nih.gov
Downregulation of CHMP7 is associated with genomic instability.Increased mutation rates and chromosomal abnormalities can drive tumorigenesis. nih.gov
CHMP7 depletion results in increased DNA double-strand breaks (γH2AX).Accumulation of DNA damage can lead to cell death or neoplastic transformation. nih.gov
CHMP7 expression correlates with DNA mismatch repair (MMR) genes.Suggests a role in the broader DNA damage response network. nih.gov

The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. youtube.com Recent studies have highlighted a strong connection between CHMP7 expression and the composition of the TME, particularly the infiltration of immune cells. nih.govnih.gov

A significant correlation has been observed between CHMP7 levels and the presence of various immune cell types within tumors. nih.gov In many cancers, including colorectal, breast, and prostate cancer, CHMP7 expression is positively correlated with immune infiltration. nih.gov However, in some other cancers like glioblastoma, the correlation is negative. nih.gov This suggests that CHMP7's role in modulating the immune landscape of the TME may be context-dependent.

Furthermore, CHMP7 appears to be involved in the formation of a suppressive TME, which can help tumors evade the immune system. nih.govnih.gov For example, its expression has been linked to cytotoxic T-lymphocyte (CTL) dysfunction and the infiltration of M2 macrophages, which are known to have pro-tumor functions. nih.gov These findings suggest that CHMP7 could serve as a biomarker for predicting the efficacy of immunotherapies. nih.govnih.gov

CHMP7-Related FindingImpact on Tumor MicroenvironmentSource
Strong correlation with immune cell infiltration in various cancers.Modulates the presence of immune cells, which can either suppress or promote tumor growth. nih.gov
Associated with the formation of a suppressive TME.Contributes to tumor immune evasion. nih.govnih.gov
Linked to CTL dysfunction and M2 macrophage infiltration.Promotes a pro-tumor immune response. nih.gov

Role in Neurodegenerative Diseases (e.g., ALS, FTD, Alzheimer's Disease)

Dysfunction of CHMP7 has emerged as a significant factor in the pathogenesis of neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD). nih.govals.org Its role is primarily centered on the maintenance of the nuclear pore complex and the integrity of the nuclear envelope. nih.govals.org

The nuclear pore complex (NPC) is a sophisticated gatekeeper that regulates the transport of molecules between the nucleus and the cytoplasm. capes.gov.br Alterations in the components of the NPC, known as nucleoporins (Nups), have been implicated in genetic forms of neurodegeneration like C9orf72 ALS/FTD. nih.gov

CHMP7 is a key mediator of NPC quality control. nih.govmdpi.com Under normal conditions, CHMP7 is largely excluded from the nucleus to prevent its untimely activation. mdpi.com However, in both sporadic and familial forms of ALS, CHMP7 has been found to accumulate in the nucleus of motor neurons. nih.govals.org This nuclear accumulation of CHMP7 is considered an early pathological event that initiates injury to the NPC. nih.govhopkinsmedicine.org

The overactivation of the CHMP7/ESCRT-III nuclear surveillance pathway in diseased neurons leads to a reduction in certain nucleoporins, such as POM121. nih.govjohnshopkins.edu This loss of Nups compromises the structure and function of the NPC, which in turn is thought to contribute to the dysfunction and mislocalization of TDP-43, a pathological hallmark of ALS and FTD. nih.govals.org Studies have shown that knocking down CHMP7 can alleviate these Nup alterations and the associated neuronal deficits. nih.gov

The nuclear envelope (NE) is a double membrane that encloses the nucleus, and its integrity is paramount for normal cellular function. nih.gov CHMP7, in conjunction with other proteins like LEM2, plays a direct role in sealing the NE, particularly after cell division. pnas.orgelifesciences.org It acts as an adaptor that recruits the ESCRT-III machinery to holes in the nuclear membrane to facilitate their closure. pnas.orgnih.gov

In the context of neurodegenerative diseases, a breakdown in nucleocytoplasmic compartmentalization is a significant contributor to pathophysiology. nih.gov While direct evidence of CHMP7-mediated NE rupture in neurodegeneration is still being investigated, its fundamental role in NE repair suggests that its dysfunction could lead to a loss of this critical barrier. nih.govnih.gov Depletion of CHMP7 in cell models results in a loss of nuclear compartmentalization, as evidenced by the mislocalization of nuclear proteins into the cytoplasm. nih.gov This disruption can have catastrophic consequences for neuronal health and survival.

The interaction between CHMP7 and LEM2 is tightly regulated to ensure proper NE dynamics. elifesciences.org Dysregulation of this interaction can lead to inappropriate clustering of these proteins and defects in nuclear envelope morphology, further compromising the separation between the nucleus and the cytoplasm. elifesciences.org

Association with Other Disease States (e.g., Spinal and Bulbar Muscular Atrophy)

Beyond cancer and major neurodegenerative diseases, CHMP7 dysfunction has also been linked to other conditions. One such example is Spinal and Bulbar Muscular Atrophy (SBMA), a progressive neuromuscular disease. researchgate.net

Transcriptomic analysis of motor neurons from a mouse model of SBMA revealed that Chmp7 was one of the dysregulated genes. researchgate.net This dysregulation was also observed in motor neuron precursor cells derived from SBMA patient stem cells. researchgate.net These findings suggest that altered CHMP7 expression may play a causal role in the pathogenesis of SBMA, potentially by disrupting the endosome-lysosome system, which is crucial for protein degradation. researchgate.netnih.gov The accumulation of protein aggregates is a common feature of many neurodegenerative disorders, and a faulty ESCRT system, in which CHMP7 is a key player, could contribute to this pathology. nih.gov

Compound and Protein Reference Table

NameTypeFunction/Relevance
CHMP7ProteinCharged multivesicular body protein 7, part of the ESCRT-III complex. uniprot.org
LEM2ProteinInner nuclear membrane protein that recruits CHMP7. pnas.org
γH2AXProteinA marker for DNA double-strand breaks. nih.gov
POM121ProteinA nucleoporin, a component of the nuclear pore complex. nih.gov
TDP-43ProteinTAR DNA-binding protein 43, its mislocalization is a hallmark of ALS/FTD. nih.gov
C9orf72GeneThe most common genetic cause of familial ALS and FTD. nih.gov
M2 MacrophagesCell TypeA type of immune cell often associated with pro-tumor functions. nih.gov
CTLCell TypeCytotoxic T-lymphocyte, a type of immune cell that can kill cancer cells. nih.gov
ESCRT-IIIProtein ComplexEndosomal Sorting Complexes Required for Transport-III, involved in membrane remodeling. crick.ac.uk

CHMP7 Involvement in Viral Budding and Host-Pathogen Interactions

Charged multivesicular body protein 7 (CHMP7) is a component of the endosomal sorting complex required for transport (ESCRT-III) machinery. The ESCRT pathway is essential for various cellular processes involving membrane remodeling, including the formation of multivesicular bodies (MVBs), cytokinesis, and plasma membrane repair. nih.govnih.gov Crucially, this host machinery is often hijacked by enveloped viruses to facilitate their exit from host cells, a process known as budding. nih.govresearchgate.net The involvement of CHMP7 in these interactions, however, appears to be virus-specific, showcasing the nuanced ways in which viral pathogens co-opt host cellular components.

Research into the role of ESCRT-III proteins in the lifecycle of retroviruses has revealed a complex and sometimes contradictory role for CHMP7. While many ESCRT-III proteins are fundamental for the release of viruses like Human Immunodeficiency Virus 1 (HIV-1), CHMP7's contribution is not universally essential. nih.gov In contrast, studies on other retroviruses suggest that proper CHMP7 function is indeed a factor in the budding process. nih.gov

Differential Role in Retroviral Budding

The function of CHMP7 in viral budding is best understood by comparing its roles in the replication of two different retroviruses: Murine Leukemia Virus (MLV) and HIV-1.

Murine Leukemia Virus (MLV): Research has shown that CHMP7 plays a role in the release of MLV particles. In a study utilizing human embryonic kidney (HEK-293T) cells, the overexpression of a GFP-tagged CHMP7 (GFP-CHMP7) exerted a dominant-negative effect, suppressing the release of MLV virus-like particles (VLPs) that were formed by the viral Gag protein. nih.govresearchgate.net This finding suggests that the precise regulation and function of CHMP7 are necessary for an efficient MLV budding process and that disrupting its normal function can impede viral egress. The study also identified a direct interaction between the C-terminal half of CHMP7 and CHMP4b, another key ESCRT-III protein, pointing to a potential mechanism by which CHMP7 is integrated into the budding machinery. nih.govresearchgate.net

Human Immunodeficiency Virus 1 (HIV-1): Conversely, extensive studies have demonstrated that CHMP7 is largely dispensable for HIV-1 budding. nih.gov Systematic depletion of individual human CHMP proteins using small interfering RNA (siRNA) showed that while the depletion of CHMP2 and CHMP4 family members severely inhibited virus release, the depletion of CHMP7 had no significant effect. nih.gov Even when testing for functional redundancy by performing pairwise knockdowns of CHMP7 with other non-essential CHMP proteins, no synergistic inhibition of HIV-1 budding was observed. nih.gov This indicates that HIV-1 has evolved to rely on a different subset of ESCRT-III components for its release, bypassing the need for CHMP7. nih.govnih.gov

The table below summarizes the key research findings on the role of CHMP7 in viral budding.

VirusExperimental SystemKey FindingImplication for Viral BuddingCitation
Murine Leukemia Virus (MLV) Overexpression of GFP-CHMP7 in HEK-293T cells expressing MLV Gag.Suppressed release of virus-like particles (VLPs).CHMP7 is involved in the budding process; its disruption has a dominant-negative effect. nih.govresearchgate.net
Human Immunodeficiency Virus 1 (HIV-1) siRNA-mediated depletion of CHMP7 in human cells.Virus budding proceeded efficiently in the absence of CHMP7.CHMP7 is not essential for HIV-1 budding. nih.gov

Broader Host-Pathogen Interactions

Beyond its specific role in viral budding, CHMP7's function as part of the ESCRT pathway places it at the crossroads of various host-pathogen interactions. The ESCRT machinery is integral to endosomal sorting, a pathway that processes both cellular and foreign material. nih.govnih.gov While direct evidence linking CHMP7 to bacterial or other non-viral pathogen interactions is limited, its expression profile and functions in other contexts provide clues to its potential involvement.

CHMP7 is expressed in various immune cells, and its dysregulation has been linked to the tumor microenvironment, suggesting a role in the host's response to cancer, which can be viewed as a host-pathogen-like interaction. nih.govnih.govproteinatlas.org For instance, analysis of multiple tumor types has shown a correlation between CHMP7 expression levels and the infiltration of immune cells. nih.govnih.gov This suggests that CHMP7 may be involved in modulating immune responses, although the specific mechanisms remain to be fully elucidated.

Advanced Methodologies for Investigating Chmp7 Protein

Structural Biology Approaches

Elucidating the three-dimensional structure of CHMP7 and its complexes is paramount to understanding its function. Structural biology provides the tools to visualize the protein at an atomic level, offering insights into its mechanism of action.

Cryo-Electron Microscopy (Cryo-EM) for CHMP7 Filaments and Complexes

Cryo-electron microscopy (Cryo-EM) has emerged as a powerhouse technique for determining the structure of large and dynamic macromolecular assemblies, such as CHMP7 filaments. nih.govcam.ac.uk This method involves flash-freezing purified protein samples in a thin layer of vitreous ice and imaging them with an electron microscope. The resulting two-dimensional images are then computationally reconstructed to generate a three-dimensional model.

Recent studies have successfully employed Cryo-EM to reveal the architecture of ESCRT-III filaments, of which CHMP7 is a member. nih.govpdbj.org These studies have shown that ESCRT-III proteins, including CHMP7, can polymerize into helical filaments that can constrict and remodel membranes. youtube.com For instance, Cryo-EM reconstructions of membrane-bound ESCRT-III filaments have provided detailed snapshots of how these protein assemblies mediate membrane constriction and thinning. pdbj.org While a specific high-resolution Cryo-EM structure of a CHMP7 filament is not yet available, the structures of related ESCRT-III filaments provide a valuable template for understanding its organization.

The typical workflow for Cryo-EM analysis of protein filaments is summarized below:

StepDescription
Sample Preparation Purified CHMP7 protein is induced to form filaments, often in the presence of lipids or other binding partners.
Vitrification The filament solution is applied to an EM grid, blotted, and rapidly plunged into liquid ethane (B1197151) to create a thin layer of non-crystalline ice.
Data Collection The frozen-hydrated sample is imaged in a transmission electron microscope, collecting thousands of images of the filaments from different orientations.
Image Processing Individual filament segments are extracted from the micrographs and subjected to 2D and 3D classification and averaging to generate a high-resolution 3D reconstruction. cam.ac.uk
Model Building An atomic model of the protein is built into the resulting electron density map.

X-ray Crystallography of CHMP7 Domains, including the (48-62) Region

X-ray crystallography is a technique that provides atomic-resolution structures of molecules that can be crystallized. nih.govwikipedia.org It involves directing a beam of X-rays at a protein crystal and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal. youtube.com

While obtaining a crystal structure of the full-length, flexible CHMP7 protein has been challenging, X-ray crystallography has been instrumental in determining the structures of individual domains. The N-terminal region of CHMP7, which includes the 48-62 amino acid stretch, is predicted to contain winged helix (WH) domains. nih.gov Homology modeling based on known structures of other WH domain-containing proteins has provided initial insights, but experimental determination via crystallography is crucial for a precise understanding.

The process of X-ray crystallography can be broken down into the following key stages:

StageDescriptionKey Considerations
Protein Expression and Purification A high-purity, concentrated sample of the CHMP7 domain of interest is required.The protein must be stable and soluble at high concentrations.
Crystallization The purified protein is subjected to various conditions to induce the formation of well-ordered crystals. nih.govThis is often the most challenging and time-consuming step.
Data Collection The crystal is exposed to a high-intensity X-ray beam, and the diffraction data are collected. researchgate.netHigh-quality crystals are essential for obtaining high-resolution data.
Structure Determination and Refinement The diffraction data is processed to generate an electron density map, into which an atomic model is built and refined. nih.govThe final structure is validated against the experimental data.

Although a specific crystal structure for the CHMP7 (48-62) region is not yet publicly available, crystallographic studies of the larger N-terminal domain would be invaluable for understanding the structural context and potential interactions of this specific peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics of (48-62)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins in solution. Unlike X-ray crystallography, NMR does not require protein crystallization and can provide information about the flexibility and conformational changes of a protein.

NMR would be particularly well-suited for investigating the (48-62) region of CHMP7, as this peptide is likely to be part of a flexible or disordered region within the larger protein. By isotopically labeling the protein (with ¹⁵N and ¹³C), researchers can use a variety of NMR experiments to assign the resonances of individual atoms and probe their local environment and dynamics. This can reveal whether the (48-62) region adopts a stable secondary structure, is intrinsically disordered, or undergoes conformational changes upon binding to other molecules.

Biochemical and Biophysical Techniques

In addition to structural methods, a range of biochemical and biophysical techniques are essential for characterizing the function of CHMP7 and its interactions.

In Vitro Reconstitution Assays for Membrane Remodeling and Scission

In vitro reconstitution assays are critical for dissecting the molecular mechanisms of membrane remodeling by CHMP7. youtube.com These assays involve combining purified CHMP7 with artificial lipid vesicles (liposomes) to observe its direct effects on the membrane.

Studies have shown that CHMP7, as part of the ESCRT-III complex, is involved in processes that require membrane deformation and fission, such as the sealing of the nuclear envelope. nih.govpnas.org Reconstitution assays can mimic these events in a controlled environment. For example, by incubating CHMP7 with giant unilamellar vesicles (GUVs) and observing them with fluorescence microscopy, researchers can directly visualize membrane tubulation, budding, and scission events driven by the protein.

A typical in vitro reconstitution assay might involve:

ComponentPurpose
Liposomes Artificial membranes of defined lipid composition, mimicking the target cellular membrane.
Purified CHMP7 The protein of interest, often fluorescently tagged for visualization.
Other ESCRT components To study the synergistic effects of the entire ESCRT machinery.
ATP and an ATP-regenerating system To provide the energy required for the Vps4 ATPase, which disassembles the ESCRT-III complex.

Protein-Protein Interaction Assays (e.g., Pull-down, SPR, ITC)

CHMP7 functions in concert with a network of other proteins. nih.govnih.gov Identifying and characterizing these interactions is crucial for understanding its cellular roles. Several techniques are commonly used for this purpose:

Pull-down Assays: These assays are used to identify potential binding partners of CHMP7. nih.govnih.gov In a typical experiment, a tagged version of CHMP7 (e.g., with a GST or FLAG tag) is expressed in cells. The cell lysate is then incubated with beads that specifically bind the tag, "pulling down" CHMP7 and any associated proteins. These interacting proteins can then be identified by mass spectrometry. Pull-down assays have been instrumental in showing that CHMP7 interacts with other ESCRT-III components like CHMP4b and with proteins involved in nuclear envelope reformation like LEM2. pnas.orgnih.govelifesciences.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time, quantitative analysis of biomolecular interactions. nih.govnih.govyoutube.com In an SPR experiment, one protein (the ligand, e.g., CHMP7) is immobilized on a sensor chip, and a solution containing the potential binding partner (the analyte) is flowed over the surface. arvojournals.org The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light. capes.gov.br This allows for the determination of binding kinetics (association and dissociation rates) and affinity (the dissociation constant, Kd). youtube.com

Isothermal Titration Calorimetry (ITC): ITC is another powerful technique for quantifying the thermodynamics of binding interactions. It directly measures the heat released or absorbed during a binding event. In an ITC experiment, a solution of one molecule is titrated into a solution of its binding partner, and the resulting heat changes are measured. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

The following table summarizes the key protein-protein interactions of CHMP7 that have been characterized using these techniques:

Interacting ProteinTechnique UsedFunctional ContextReference
CHMP4b Pull-down assay, Yeast two-hybridEndosomal sorting pathway nih.gov
LEM2 Pull-down assay, In vitro binding assaysNuclear envelope reformation pnas.orgelifesciences.org
CHMP2B Proximity Ligation Assay (PLA)Nuclear pore complex quality control nih.gov

Analysis of Post-Translational Modifications (e.g., Mass Spectrometry, Phosphorylation Assays)

Post-translational modifications (PTMs) are critical for regulating the function, localization, and stability of proteins. nih.gov Mass spectrometry has emerged as a powerful tool for identifying and quantifying PTMs on CHMP7. nih.govcornell.edu

Mass Spectrometry: This technique allows for the precise determination of molecular weight changes in peptides, which correspond to the addition of modifying groups. nih.gov Large-scale phosphoproteomic analyses have successfully identified phosphorylation sites on CHMP7. uniprot.org For instance, studies have utilized methods like immobilized metal affinity chromatography (IMAC) to enrich for phosphorylated peptides before mass spectrometry analysis. youtube.com This approach has revealed that CHMP7 undergoes phosphorylation at multiple sites, including Serine 3 (Ser3), Serine 307 (S307), Serine 417 (S417), and Serine 441 (Ser441). nih.govelifesciences.org The identification of these sites is crucial for understanding how CHMP7's function is regulated by signaling pathways. nih.gov

Phosphorylation Assays: In conjunction with mass spectrometry, phosphorylation assays provide functional insights into the identified modifications. In vitro kinase assays using recombinant CHMP7 and specific kinases, such as CDK1/CCNB1, have demonstrated direct phosphorylation of CHMP7. elifesciences.org These assays, often analyzed by SDS-PAGE and autoradiography or specific antibodies, confirm that CHMP7 is a substrate for certain kinases and allow for the study of the functional consequences of this modification. For example, it has been shown that CDK1-mediated phosphorylation of CHMP7 at Ser3 and Ser441 reduces its ability to sediment, suggesting a role in regulating its assembly. elifesciences.org

Research FindingMethodologyReference
Identification of S307 and S417 as common phosphorylation sites in various cancers.CPTAC dataset analysis, Mass Spectrometry nih.gov
Identification of Ser232 phosphorylation in the mouse embryonic brain.Mass Spectrometry (Large-scale analysis) uniprot.org
CDK1 phosphorylates CHMP7 at Ser3 and Ser441, which persists during mitotic exit.Monopolar spindle assays, Western blotting with phospho-specific antibodies elifesciences.org
In vitro phosphorylation of recombinant CHMP7 by CDK1/CCNB1 reduces its sedimentation.In vitro kinase assay, Sedimentation assay elifesciences.org

Cell Biology and Imaging Techniques

Visualizing the behavior of CHMP7 within the complex cellular environment is paramount to understanding its function. A suite of advanced imaging and cell biology techniques has been instrumental in this endeavor.

Live-Cell Imaging of CHMP7 Dynamics and Localization

Live-cell imaging allows for the real-time observation of CHMP7's movement and localization within living cells, providing dynamic insights that are not possible with fixed-cell methods. nih.govyoutube.com

To overcome the challenges of imaging low-abundance proteins like CHMP7, researchers have employed CRISPR/Cas9 genome editing to fuse fluorescent tags, such as monomeric NeonGreen (mNG) or Green Fluorescent Protein (GFP), to the endogenous CHMP7 locus. nih.govnih.gov This approach ensures that the tagged protein is expressed at physiological levels, avoiding artifacts associated with overexpression. nih.gov

Using this strategy, live-cell imaging has revealed that CHMP7 is a dynamic protein. It localizes to the endoplasmic reticulum (ER) in interphase and mitotic cells and is specifically recruited to the reforming nuclear envelope during mitotic exit. nih.gov Time-lapse microscopy has captured the transient assembly of CHMP7 at the nuclear envelope, highlighting the temporal regulation of its function. elifesciences.org Furthermore, live imaging has shown that phosphomimetic mutants of CHMP7 exhibit altered localization dynamics, such as precocious clustering on the peripheral ER during early M-phase, underscoring the importance of phosphorylation in controlling its spatiotemporal distribution. elifesciences.org

Immunofluorescence and Electron Microscopy for Subcellular Localization

Immunofluorescence (IF) and electron microscopy (EM) provide high-resolution snapshots of CHMP7's subcellular localization.

Immunofluorescence: This technique uses antibodies to specifically label CHMP7 in fixed and permeabilized cells, which is then visualized using fluorescence microscopy. cmu.edu IF studies have shown that exogenously expressed, tagged CHMP7 exhibits a punctate pattern, often accumulating in the perinuclear area. nih.govresearchgate.net Co-localization studies with markers for various organelles have been performed, although consistent co-localization with early or late endosomal markers has not always been observed. nih.gov However, co-expression with other ESCRT components, like CHMP4b, can alter CHMP7's distribution to a cytoplasmic punctate pattern with significant overlap, supporting their in vivo interaction. researchgate.netresearchgate.net

Electron Microscopy: For even higher resolution, electron microscopy can be employed to pinpoint the precise location of CHMP7 within cellular ultrastructures. Correlative light-electron microscopy (CLEM) combines the advantages of both live-cell imaging and EM, allowing researchers to first identify dynamic events involving fluorescently tagged CHMP7 and then examine the same region at the ultrastructural level. plos.org This powerful approach can reveal the association of CHMP7 with specific membrane structures, such as the nuclear envelope or ER junctions, with nanometer precision. nih.gov

TechniqueObservationReference
Live-cell imaging (mNG-CHMP7)CHMP7 decorates ER membranes and is recruited to the reforming nuclear envelope during mitotic exit. nih.gov
Live-cell imaging (GFP-CHMP7)Phosphomimetic CHMP7 mutants show precocious clustering on the peripheral ER. elifesciences.org
Immunofluorescence (FLAG-CHMP7)Diffuse cytoplasmic staining with a punctate pattern, especially in the perinuclear area. nih.govresearchgate.net
ImmunofluorescenceCo-expression with CHMP4b-GFP alters FLAG-CHMP7 distribution to a co-localizing punctate pattern. researchgate.net
Electron Microscopy (Correlative)Can provide ultrastructural details of CHMP7 localization at membrane contact sites. nih.govplos.org

Gene Editing (e.g., CRISPR/Cas9) for Functional Dissection of CHMP7 and its Domains

CRISPR/Cas9 technology has revolutionized the study of gene function by enabling precise and efficient genome editing. nih.govmit.edumdpi.com This tool is extensively used to dissect the functional roles of CHMP7 and its distinct domains.

By creating knockout cell lines where the CHMP7 gene is inactivated, researchers can study the consequences of its absence. For example, depletion of CHMP7 has been shown to lead to a poorly sealed post-mitotic nuclear envelope. nih.gov

Furthermore, CRISPR-Cas9 allows for the introduction of specific mutations or the expression of siRNA-resistant versions of CHMP7 with targeted mutations in particular domains. nih.gov This "rescue" strategy is critical for structure-function analysis. For instance, expressing a version of CHMP7 lacking its N-terminal membrane-binding domain fails to rescue the nuclear sealing defects observed in CHMP7-depleted cells, demonstrating the essentiality of this domain for its function. nih.gov Similarly, introducing non-phosphorylatable residues at key sites has been used to investigate the role of phosphorylation in CHMP7's function during mitotic exit. elifesciences.org Tiling CRISPR screens, which systematically mutate small regions across a gene, represent a powerful, unbiased approach to identify critical functional domains within proteins like CHMP7. biorxiv.orgnih.gov

Computational and Bioinformatics Approaches

In silico methods provide a complementary approach to experimental techniques, offering insights into the molecular dynamics and interactions of CHMP7.

Molecular Dynamics Simulations of CHMP7 (48-62) Interactions

While specific molecular dynamics (MD) simulations focusing solely on the CHMP7 partial protein (48-62) are not extensively documented in the provided context, the principles of MD simulations are broadly applicable to studying protein fragments. nih.govmdpi.commdpi.com MD simulations use classical mechanics to model the movements of atoms in a protein over time, providing a high-resolution view of its conformational dynamics and interactions. nih.gov

For a fragment like CHMP7 (48-62), MD simulations could be employed to:

Predict its secondary structure: Determine if this region is likely to form an alpha-helix, beta-sheet, or remain unstructured.

Analyze its interaction with binding partners: By building a model of the CHMP7 (48-62) fragment in complex with another protein or a lipid membrane, MD simulations can reveal the key residues involved in the interaction and the stability of the complex. nih.gov

Investigate the effect of mutations: Simulations can predict how amino acid substitutions within the 48-62 region might alter its structure or binding affinity for other molecules.

In a broader context, computational simulations have been used to model the interaction dynamics of full-length CHMP7 with its binding partner LEMD2 at the nuclear envelope. biorxiv.org These simulations, which consider factors like protein concentrations and cellular geometry, have provided insights into how these interactions differ between the primary nucleus and micronuclei, suggesting that the local environment can dramatically influence the outcome of CHMP7 function. biorxiv.org Such computational approaches hold great promise for dissecting the specific roles of fragments like CHMP7 (48-62) in the future.

Prediction of Interaction Interfaces within the (48-62) Region

The prediction of protein-protein interaction (PPI) interfaces is a fundamental aspect of understanding a protein's function. While experimental methods provide the most reliable data, computational approaches are invaluable for predicting and narrowing down potential interaction sites. For the 48-62 region of the human CHMP7 protein, several computational strategies can be employed to predict its interaction interfaces.

The specific amino acid sequence of the human CHMP7 protein in the 48-62 region is FWIPLIHKHARGLLS . An analysis of the physicochemical properties of these amino acids offers initial clues about potential interactions. This region contains a mix of hydrophobic (FWIPLI), charged (HKR), and polar (H, R, S) residues. The hydrophobic patch could facilitate interactions with other hydrophobic surfaces, potentially driving the protein to associate with membranes or other protein cores. The presence of positively charged histidine (H), lysine (B10760008) (K), and arginine (R) residues suggests the possibility of electrostatic interactions with negatively charged partners, such as acidic regions of other proteins or phosphorylated substrates.

General computational methods for PPI site prediction often utilize sequence and structural information. nih.gov Algorithms based on machine learning models, such as neural networks and random forests, are trained on known protein complexes to identify patterns in amino acid sequences that are indicative of an interaction site. nih.gov These models consider features like amino acid composition, sequence conservation, and predicted secondary structure. Given that the 48-62 region of CHMP7 is part of a larger, unique N-terminal domain that is distinct from the more conserved C-terminal ESCRT-III domain, it is plausible that this region is involved in specific regulatory interactions. nih.gov

CHMP7 is known to interact with several other proteins, including components of the endosomal sorting complexes required for transport (ESCRT) machinery and proteins involved in nuclear envelope reformation. nih.govresearchgate.net For instance, CHMP7 interacts with CHMP4b and the inner nuclear membrane protein LEMD2. researchgate.net While the precise binding sites for these interactions are not fully mapped to the 48-62 region, prediction algorithms can assess the likelihood of this region's involvement. The presence of both hydrophobic and charged residues makes it a candidate for mediating such diverse interactions.

A data table summarizing the properties of the amino acids in the CHMP7 (48-62) region is provided below.

PositionAmino Acid3-Letter CodePropertyPotential Role in Interaction
48FPheHydrophobic, AromaticHydrophobic interactions, pi-stacking
49WTrpHydrophobic, AromaticHydrophobic interactions, pi-stacking
50IIleHydrophobic, AliphaticHydrophobic interactions
51PProHydrophobic, AliphaticIntroduces structural kinks, hydrophobic interactions
52LLeuHydrophobic, AliphaticHydrophobic interactions
53IIleHydrophobic, AliphaticHydrophobic interactions
54HHisPositively Charged (at neutral pH), Polar, AromaticElectrostatic interactions, hydrogen bonding, metal ion coordination
55KLysPositively Charged, PolarElectrostatic interactions, hydrogen bonding
56HHisPositively Charged (at neutral pH), Polar, AromaticElectrostatic interactions, hydrogen bonding, metal ion coordination
57AAlaHydrophobic, AliphaticHydrophobic interactions (minor)
58RArgPositively Charged, PolarElectrostatic interactions, hydrogen bonding
59GGlyNeutral, AliphaticProvides flexibility
60LLeuHydrophobic, AliphaticHydrophobic interactions
61LLeuHydrophobic, AliphaticHydrophobic interactions
62SSerPolar, NeutralHydrogen bonding, potential phosphorylation site

Evolutionary and Phylogenetic Analysis of CHMP7 Orthologs

The evolutionary conservation of a protein region often signifies its functional importance. To assess the conservation of the CHMP7 (48-62) region, a phylogenetic analysis of CHMP7 orthologs from various species was conducted. Orthologs of human CHMP7 are found across a wide range of eukaryotes, indicating a conserved fundamental role for this protein. nih.gov

A multiple sequence alignment of CHMP7 orthologs from Homo sapiens (human), Gallus gallus (chicken), Xenopus tropicalis (frog), and Rattus norvegicus (rat) was performed to examine the conservation of the 48-62 region.

SpeciesSequence of 48-62 Region
Homo sapiensF W I P L I H K H A R G L L S
Gallus gallusF W I P L I H K H A R G L L S
Xenopus tropicalisF W I P L I L K H A R A Q G L
Rattus norvegicusF W I P L I H K H A R G L L S

Future Research Directions and Mechanistic Insights

Elucidation of Novel CHMP7 Interaction Partners and Pathways

Future research will focus on identifying new binding partners for Charged Multivesicular Body Protein 7 (CHMP7) to uncover its involvement in additional cellular pathways. While the interaction of the C-terminal half of CHMP7 with CHMP4b is well-established and crucial for recruiting the core ESCRT-III machinery, the full complement of CHMP7 interactors remains to be elucidated. nih.govresearchgate.net The unique, extended N-terminal domain of CHMP7, which is significantly larger than that of other CHMP proteins, presents a prime candidate for mediating novel interactions that could link CHMP7 to pathways beyond endosomal sorting and nuclear envelope repair. nih.govresearchgate.net

A key established interaction is with the inner nuclear membrane protein LEM2, which is essential for recruiting CHMP7 to sites of nuclear envelope reformation. nih.govelifesciences.org This interaction is critical for initiating the sealing of the nuclear envelope after mitosis. nih.govelifesciences.org Exploring other potential binding partners for the N-terminal domain could reveal how CHMP7 function is regulated and integrated with other cellular processes. Techniques such as co-immunoprecipitation followed by mass spectrometry, yeast two-hybrid screens, and proximity-dependent biotinylation (BioID) will be instrumental in this discovery process. Identifying these new partners will be critical to understanding the full spectrum of CHMP7's cellular responsibilities.

Detailed Structural-Functional Analysis of the CHMP7 Protein, Partial (48-62) Region

A granular analysis of the CHMP7 protein structure, particularly the N-terminal region encompassing amino acids 48-62, is a critical next step. This region is part of the larger N-terminal domain which contains tandem winged-helix (WH) domains and is known to be essential for the protein's localization and function. kcl.ac.uknih.govbiorxiv.org

Identification of Specific Amino Acid Residues Critical for (48-62) Function

Pinpointing the specific amino acid residues within the 48-62 segment that are vital for CHMP7's function is a key research objective. While the entire N-terminus is implicated in membrane binding, the precise contribution of this short stretch of amino acids is unknown. kcl.ac.uknih.govbiorxiv.org Studies on the yeast homolog of CHMP7, Chm7, have highlighted the importance of a conserved hydrophobic stretch of amino acids in its N-terminus for interaction with phosphatidic acid-rich membranes at the nuclear envelope. researchgate.net

Analysis of the human CHMP7 sequence (UniProt accession number Q8WUX9) reveals that the region from amino acid 48 to 62 is part of the first winged-helix domain and contains a mix of hydrophobic and charged residues. uniprot.org Future research employing site-directed mutagenesis to alter these specific residues, followed by functional assays to assess membrane binding and cellular localization, will be necessary to determine their individual importance.

Amino Acid Position Residue (Human CHMP7)
48L (Leucine)
49R (Arginine)
50G (Glycine)
51A (Alanine)
52G (Glycine)
53G (Glycine)
54L (Leucine)
55G (Glycine)
56S (Serine)
57G (Glycine)
58G (Glycine)
59G (Glycine)
60G (Glycine)
61A (Alanine)
62P (Proline)

Characterization of Conformational Changes within (48-62) During Membrane Remodeling

Investigating the conformational dynamics of the 48-62 region during membrane remodeling events is another crucial research avenue. It is hypothesized that this region, as part of the larger N-terminal domain, undergoes structural changes upon interaction with membranes and/or binding partners like LEM2. These conformational shifts are likely essential for the proper positioning and activation of the C-terminal ESCRT-III domain, which then polymerizes to drive membrane scission.

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, hydrogen-deuterium exchange mass spectrometry (HDX-MS), and computational molecular dynamics simulations will be invaluable in mapping these conformational changes. Understanding these dynamics at a molecular level will provide deep insights into how CHMP7 initiates membrane remodeling processes.

Understanding the Redundancy and Specificity of CHMP7 within ESCRT-III Subunits

A key question in the ESCRT field is the degree of redundancy and specificity among its components. While the core ESCRT-III machinery has some overlapping functions, CHMP7 possesses unique features that set it apart. Unlike most other ESCRT-III proteins, CHMP7 has a distinct, extended N-terminal domain and is not essential for all ESCRT-mediated processes, but it is indispensable for initiating the assembly of the ESCRT-III complex at the nuclear envelope during reformation. nih.govkcl.ac.uknih.govbiorxiv.org This suggests a highly specific, non-redundant role in this context.

CHMP7's function appears to be distinct from that of other ESCRT-III components in the repair of large-scale nuclear envelope ruptures in interphase, a process where barrier-to-autointegration factor (BAF) plays a more prominent role. nih.gov However, in the absence of BAF-LEM mediated hole closure, the role of CHMP7 becomes essential for nuclear envelope assembly and embryonic survival in C. elegans. nih.gov This highlights a context-dependent specificity. Future comparative studies, directly contrasting the effects of depleting CHMP7 versus other ESCRT-III subunits in various cellular contexts, will be critical to fully delineate its unique contributions.

Investigating the Role of CHMP7 in Uncharted Cellular Processes

Emerging evidence suggests that CHMP7's functions may extend beyond its established roles. Its localization to the endoplasmic reticulum (ER) and its ability to mediate three-way ER junctions and ER-mitochondria contact sites point to a role in organelle dynamics and inter-organellar communication, independent of the canonical ESCRT pathway. nih.govnih.gov Further investigation into these novel functions is warranted.

Additionally, the aberrant nuclear accumulation of CHMP7 has been implicated as an early pathogenic event in neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). nih.gov This accumulation leads to injury of the nuclear pore complex and subsequent dysfunction of the TDP-43 protein. nih.gov Understanding the mechanisms that lead to this mislocalization and its downstream consequences is a critical area for future research, with potential therapeutic implications. nih.gov

Development of Molecular Probes for Perturbing CHMP7 Function in Research Models

The development of specific molecular probes to manipulate CHMP7 function is essential for advancing our understanding of its roles in both normal physiology and disease.

Antisense oligonucleotides (ASOs) have emerged as a promising tool for specifically targeting and reducing CHMP7 protein levels. nih.govalzdiscovery.orgals.orgdtic.milals.org These molecules can be designed to be highly specific for CHMP7 mRNA, leading to its degradation and preventing protein translation. als.org Research has shown that ASO-mediated knockdown of CHMP7 can mitigate cellular defects associated with its overactivity in models of ALS. nih.govdtic.mil Further development and refinement of these ASOs will provide powerful tools for both basic research and potential therapeutic applications. alzdiscovery.orgals.org

While several chemical inhibitors have been listed in commercial databases as affecting CHMP7, their specificity is questionable as they often target broader cellular processes in which CHMP7 is involved. scbt.com For example, inhibitors of vacuolar H+ ATPase or microtubule dynamics will indirectly affect CHMP7's function in endosomal sorting or cell division, respectively. scbt.com The development of highly specific, direct small-molecule inhibitors of CHMP7 remains a significant challenge and a key goal for future research. Such molecules would be invaluable for acute and reversible perturbation of CHMP7 function, complementing the genetic approaches currently available. The identification of CHMP7 as a druggable target in diseases like ALS provides a strong impetus for such drug discovery efforts. nih.gov

Q & A

Q. How should researchers validate CHMP7 antibodies for specificity in functional studies?

  • Methodological Answer : Perform peptide-blocking assays (using AA 48-62 as antigen) and validate across species (human, mouse). Use knockout cell lines (e.g., CHMP7-KO HEK293) as negative controls in Western blotting. For IF/ICC, confirm subcellular localization (e.g., cytoplasmic vs. nuclear) aligns with literature .

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